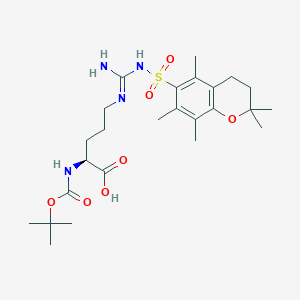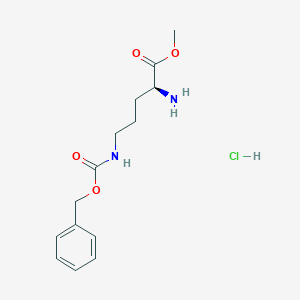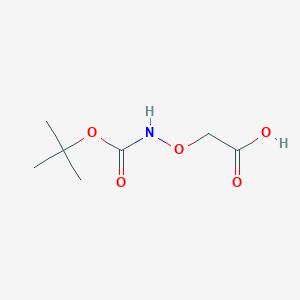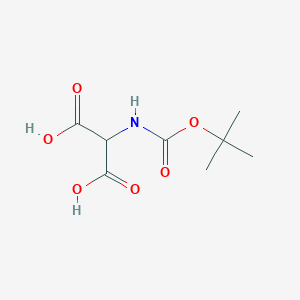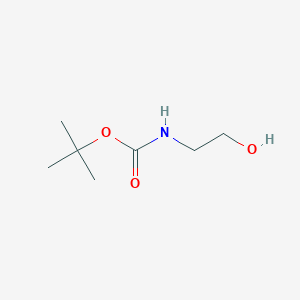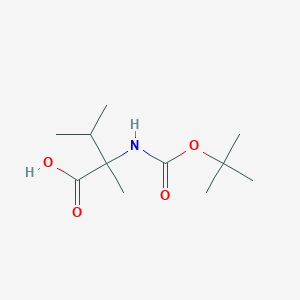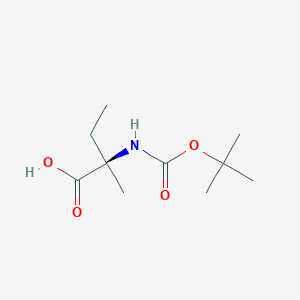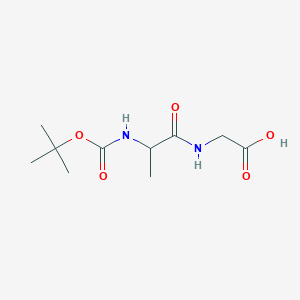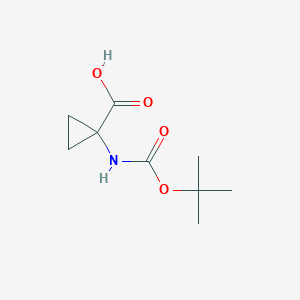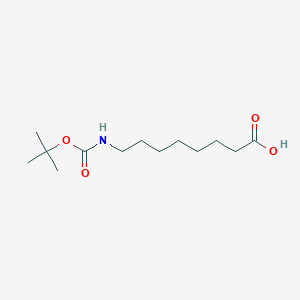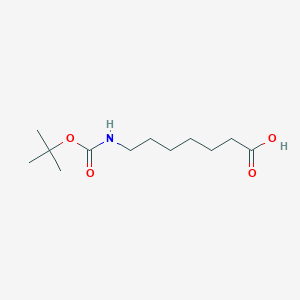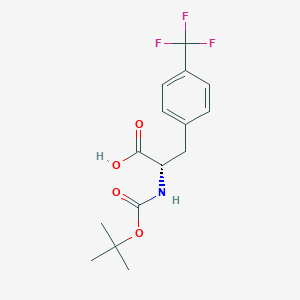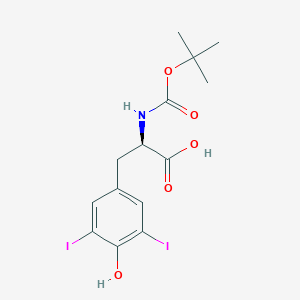
Boc-3,5-Diiod-D-Tyrosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by iodine atoms. The compound is further protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Boc-3,5-Diiodo-D-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used to study the effects of iodinated tyrosine derivatives on biological systems.
Medical Research: It is investigated for its potential role in thyroid hormone synthesis and metabolism
Wirkmechanismus
Target of Action
Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .
Mode of Action
It is known that 3,5-diiodotyrosine, from which boc-3,5-diiodo-d-tyrosine is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .
Biochemical Pathways
3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Boc-3,5-Diiodo-D-tyrosine’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, Boc-3,5-Diiodo-D-tyrosine can potentially affect various cellular processes, including metabolism and protein synthesis .
Action Environment
The action, efficacy, and stability of Boc-3,5-Diiodo-D-tyrosine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store Boc-3,5-Diiodo-D-tyrosine at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-Diiodo-D-tyrosine typically begins with D-tyrosine. The hydroxyl group of tyrosine is first protected using a tert-butoxycarbonyl (Boc) group. The iodination of the phenyl ring at the 3 and 5 positions is then carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide .
Industrial Production Methods
Industrial production of Boc-3,5-Diiodo-D-tyrosine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the protection of the amino group, iodination, and purification steps to ensure high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3,5-Diiodo-D-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., iodic acid, hydrogen peroxide).
Substitution: Nucleophiles such as thiols or amines can replace the iodine atoms under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodotyrosine: A non-protected form of the compound used in thyroid hormone synthesis.
Boc-Tyrosine: A protected form of tyrosine without iodination.
Uniqueness
Boc-3,5-Diiodo-D-tyrosine is unique due to the presence of both the Boc protecting group and the iodine atoms. This combination allows for specific applications in peptide synthesis and biological studies that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388346 |
Source


|
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214630-08-7 |
Source


|
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
